2-(4-Fluorophenyl)-6-methylbenzoic acid is an aromatic carboxylic acid characterized by a fluorine atom on the phenyl group and a methyl group on the benzoic acid structure. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as a building block for more complex organic molecules.
The compound can be synthesized from commercially available starting materials, including 4-fluorobenzoyl chloride and 2-methylbenzoic acid. It has been studied for its biological activities, including antimicrobial and anticancer properties, making it a subject of interest in various scientific research fields.
2-(4-Fluorophenyl)-6-methylbenzoic acid belongs to the class of aromatic carboxylic acids. Its structure includes both a carboxylic acid functional group and aromatic rings, which contribute to its chemical reactivity and potential biological activity.
The synthesis of 2-(4-Fluorophenyl)-6-methylbenzoic acid can be achieved through several methods:
The molecular formula of 2-(4-Fluorophenyl)-6-methylbenzoic acid is . Its structure features:
CC1=C(C(=CC=C1)C2=CC(=CC=C2)F)C(=O)O
KHYMPACHJROHHR-UHFFFAOYSA-N
2-(4-Fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions:
The mechanism of action for 2-(4-Fluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine substituent enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites.
Research indicates that compounds like this one may inhibit specific enzyme activities or modulate receptor functions, contributing to their biological effects. The exact pathways depend on the context of use and the specific targets involved.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2